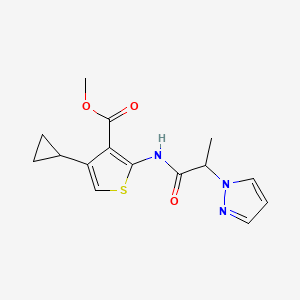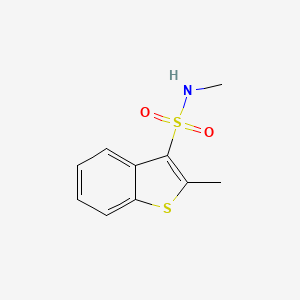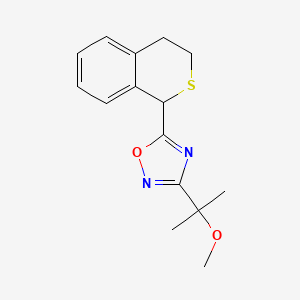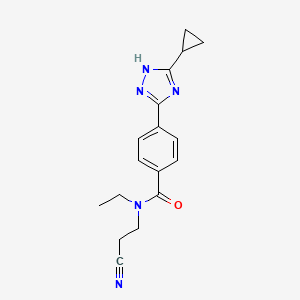
4-(3-fluoro-4-methoxyphenyl)-N-(1-methyl-2-oxopyrrolidin-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-fluoro-4-methoxyphenyl)-N-(1-methyl-2-oxopyrrolidin-3-yl)butanamide is a chemical compound that is commonly known as FUB-AMB. It is a synthetic cannabinoid that has been used in scientific research for its potential therapeutic applications. This compound is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. In
Applications De Recherche Scientifique
FUB-AMB has been used in scientific research for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, FUB-AMB has been studied for its potential use in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in animal models.
Mécanisme D'action
FUB-AMB is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. When FUB-AMB binds to these receptors, it activates a cascade of signaling pathways that result in the modulation of various physiological processes, including pain perception, inflammation, and mood regulation.
Biochemical and Physiological Effects:
FUB-AMB has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as to have anxiolytic and antidepressant effects. Additionally, FUB-AMB has been shown to affect the cardiovascular system, with some studies suggesting that it may have vasodilatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FUB-AMB in lab experiments is its potency as a CB1 and CB2 receptor agonist. This allows researchers to study the effects of cannabinoid receptor activation in a controlled manner. However, one limitation of using FUB-AMB is its potential for toxicity, as it has been shown to have cytotoxic effects in some cell lines.
Orientations Futures
There are many potential future directions for research on FUB-AMB. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of chronic pain and inflammation. Additionally, further research is needed to better understand the biochemical and physiological effects of FUB-AMB, as well as its potential for toxicity. Finally, there is a need for more research on the pharmacology of FUB-AMB, including its pharmacokinetics and pharmacodynamics, to better understand its potential therapeutic applications.
Méthodes De Synthèse
FUB-AMB can be synthesized using a variety of methods, including the condensation of 4-fluoro-3-methoxybenzaldehyde with 1-methyl-2-oxopyrrolidine-3-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. Another method involves the reaction of 3-fluoro-4-methoxybenzoyl chloride with N-(1-methyl-2-pyrrolidinyl)butanamide in the presence of a base such as triethylamine. Both methods result in the formation of FUB-AMB as a white crystalline powder.
Propriétés
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-N-(1-methyl-2-oxopyrrolidin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-19-9-8-13(16(19)21)18-15(20)5-3-4-11-6-7-14(22-2)12(17)10-11/h6-7,10,13H,3-5,8-9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJLHTQPJKGUFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NC(=O)CCCC2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583454.png)
![3-[[2-(Trifluoromethyl)phenyl]methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B7583464.png)
![2-(azepan-1-yl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7583471.png)
![[(3S)-3-hydroxypyrrolidin-1-yl]-(4-methoxy-2-methylphenyl)methanone](/img/structure/B7583492.png)





![1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7583549.png)



